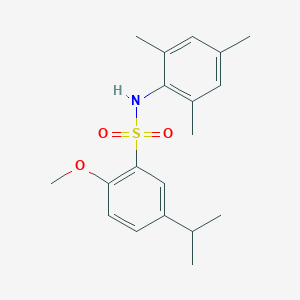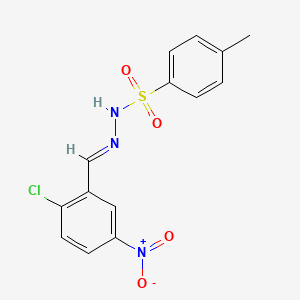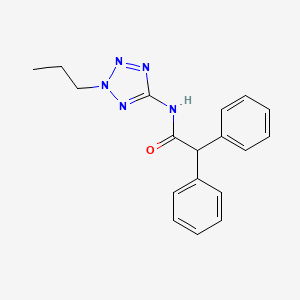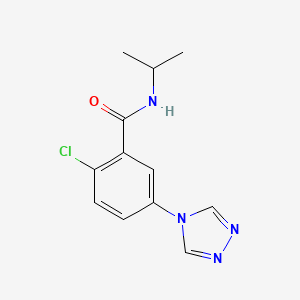
5-isopropyl-N-mesityl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For example, a study on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated the use of 4-methoxyphenethylamine reacted with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution. Subsequent treatment with various alkyl/aralkyl halides produced a series of sulfonamides, characterized by spectroscopic techniques (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For instance, the structural characterization of synthesized sulfonamides was carried out using these techniques, providing detailed insights into the molecular structure and confirming the formation of the desired compounds (Abbasi et al., 2018).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, demonstrating unique properties due to their functional groups. For example, N-hydroxybenzenesulfonamide decomposition in alkaline solution yields N2O and sulfinate, showcasing the reactivity of sulfonamides under specific conditions (Bonner & Ko, 1992).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, can be determined through various analytical methods. Crystallographic studies provide insights into the solid-state structure, as seen in the synthesis and structure analysis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene (Sharutin & Sharutina, 2016).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, stability, and interactions with biological targets, are crucial for their applications in medicinal chemistry. Studies on enzyme inhibition by sulfonamides, such as acetylcholinesterase inhibition, highlight the potential therapeutic applications of these compounds (Abbasi et al., 2018).
特性
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)16-7-8-17(23-6)18(11-16)24(21,22)20-19-14(4)9-13(3)10-15(19)5/h7-12,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMMVTDFCZOPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)





![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)
